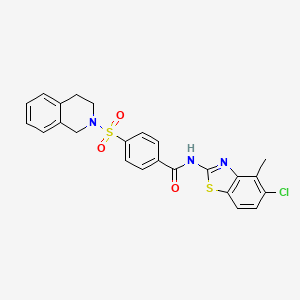

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Description

The compound N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide (hereafter referred to as Compound A) is a benzamide derivative featuring a 5-chloro-4-methylbenzothiazole core linked to a tetrahydroisoquinoline sulfonyl group. This article provides a systematic comparison of Compound A with structurally related analogues, focusing on synthesis, spectral properties, and substituent effects.

Properties

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O3S2/c1-15-20(25)10-11-21-22(15)26-24(32-21)27-23(29)17-6-8-19(9-7-17)33(30,31)28-13-12-16-4-2-3-5-18(16)14-28/h2-11H,12-14H2,1H3,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRFWIJQNFQJGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the chloro and methyl groups: These substituents can be introduced via electrophilic aromatic substitution reactions.

Coupling with the dihydroisoquinoline moiety: This step may involve nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Sulfonylation and amidation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide would depend on its specific biological target. Potential mechanisms include:

Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

DNA/RNA interaction: The compound could bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

Compound A contains a benzothiazole moiety, distinguishing it from analogues with simpler thiazole or triazole cores. For example:

- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () replaces the benzothiazole with a thiazole ring, reducing aromatic conjugation and molecular weight (MW: 284.7 vs. ~500 for Compound A ). The absence of the fused benzene ring in thiazole derivatives may diminish hydrophobic interactions in biological systems .

- Triazole derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones from ) exhibit tautomerism, which influences their stability and reactivity. Compound A , lacking such tautomeric equilibria, may demonstrate greater conformational rigidity .

Table 1: Core Heterocycle Comparison

Substituent Effects on Physicochemical Properties

The sulfonyl and benzamide groups in Compound A are critical for hydrogen bonding and solubility. Comparisons with analogues include:

- Sulfonyl Group Variations: Compound A’s tetrahydroisoquinoline sulfonyl group introduces a bicyclic amine, enhancing basicity compared to simpler sulfonamides (e.g., N-(5-substituted-1,3,4-oxadiazol-2-yl)methyl derivatives in ).

- Halogenation: The 5-chloro substituent in Compound A is shared with N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide (), which shows intermolecular C–H···F interactions influencing crystal packing .

Table 2: Substituent Impact on Key Properties

*Inferred from analogous sulfonyl compounds in .

Biological Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a compound of interest due to its potential biological activities. This article aims to summarize its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₆ClN₃S

- CAS Number : 1105188-47-3

Anticancer Activity

Compounds containing benzothiazole and isoquinoline structures have been investigated for their anticancer properties. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells by modulating signaling pathways.

- Case Study : A derivative with a similar structure demonstrated significant cytotoxicity against various cancer cell lines (e.g., TK-10 and HT-29), indicating potential for further development in cancer therapeutics.

In Vitro Studies

In vitro studies are crucial for understanding the biological mechanisms of the compound. Preliminary assays have shown that derivatives containing similar functional groups can inhibit cell proliferation effectively.

Example Study

A study involving a related benzothiazole derivative showed:

- Cell Line Tested : MRC-5 lung fibroblast cells.

- Results : No acute cellular toxicity was observed at concentrations below 128 μM, suggesting a favorable safety profile for further development .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies help elucidate the potential mechanisms of action and guide further synthesis of more potent analogs.

Key Findings

Q & A

Q. What are the key synthetic routes for preparing N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide?

The synthesis typically involves:

- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with chloro-substituted benzoic acids under acidic conditions .

- Step 2 : Sulfonylation of the tetrahydroisoquinoline moiety using sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) under inert atmospheres .

- Step 3 : Amide coupling between the benzothiazole and sulfonylated isoquinoline groups using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Critical Parameters: Temperature (60–80°C for cyclization), solvent purity, and stoichiometric ratios to minimize byproducts .

Q. How is structural confirmation achieved for this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are used to refine crystal structures, resolving intermolecular interactions like hydrogen bonds (e.g., N–H⋯N) and π-stacking .

- Spectroscopy : H/C NMR confirms functional groups (e.g., benzothiazole protons at δ 7.5–8.5 ppm), while HRMS validates molecular weight .

- Elemental analysis : Matches calculated C, H, N, S percentages with experimental data (±0.3% tolerance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.